tricaprylylmethylammonium nitrate
Description
Tricaprylylmethylammonium nitrate is a quaternary ammonium salt comprising a methylammonium cation substituted with three caprylyl (C8H17) groups and a nitrate anion. This compound is structurally characterized by its long hydrophobic alkyl chains, which confer unique solubility and interfacial properties. It is commonly utilized as a phase-transfer catalyst (PTC) in organic synthesis, enabling reactions between immiscible aqueous and organic phases. Its large organic substituents enhance solubility in nonpolar solvents, distinguishing it from simpler ammonium salts like ammonium nitrate (NH4NO3) .
Properties
CAS No. |
6243-39-6 |
|---|---|
Molecular Formula |
C25H54N2O3 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
methyl(trioctyl)azanium;nitrate |
InChI |
InChI=1S/C25H54N.NO3/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3)4/h5-25H2,1-4H3;/q+1;-1 |
InChI Key |
UEPYVEILIFKOAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricaprylylmethylammonium nitrate typically involves the quaternization of tertiary amines. The process begins with the reaction of N-methyl-N,N-dioctylamine with an alkyl halide, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Chemical Reactions Analysis
Types of Reactions: tricaprylylmethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The nitrate group can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion-exchange resins or other anionic compounds are typically used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions will result in different quaternary ammonium salts.
Scientific Research Applications
tricaprylylmethylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Its antimicrobial properties make it useful in the study of microbial inhibition and as a preservative in biological samples.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: It is used in formulations for cleaning agents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism by which tricaprylylmethylammonium nitrate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases. In biological systems, it disrupts microbial cell membranes, leading to cell lysis and death. The molecular targets include lipid bilayers and membrane proteins, which are essential for cell integrity and function.
Comparison with Similar Compounds
Structural and Functional Differences :
- Ethylammonium nitrate (EAN) consists of an ethylammonium cation (CH3CH2NH3<sup>+</sup>) paired with a nitrate anion (NO3<sup>−</sup>), forming a protic ionic liquid . In contrast, tricaprylylmethylammonium nitrate’s bulky alkyl chains create a hydrophobic ionic liquid or surfactant.
- Applications : EAN is used as a green solvent in electrochemical and biomass processing due to its low volatility and high polarity. This compound, with its lipophilic nature, excels in phase-transfer catalysis for alkylation or oxidation reactions.
Table 1: Key Properties of this compound vs. EAN
Comparison with Methylammonium Nitrate
Comparison with Tetrapropyl Ammonium Hydroxide
Chemical Behavior :
- Tetrapropyl ammonium hydroxide (N(C3H7)4<sup>+</sup>OH<sup>−</sup>) is a strong base used in microfabrication and chromatography. Unlike this compound, it lacks a nitrate counterion, making it less oxidizing but highly corrosive (pH >13) .
Comparison with Ammonium Nitrate (NH4NO3)
Industrial Relevance :
- Ammonium nitrate is a high-nitrogen fertilizer and explosive component (e.g., ANFO) . Its ionic structure (NH4<sup>+</sup>NO3<sup>−</sup>) contrasts with this compound’s organophilic nature.
- Stability : Ammonium nitrate decomposes explosively above 210°C, whereas this compound’s organic matrix may delay decomposition but poses combustion risks in organic phases .
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